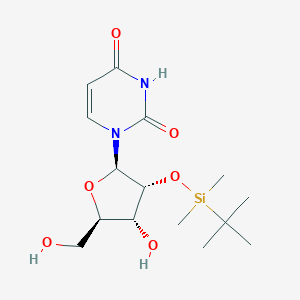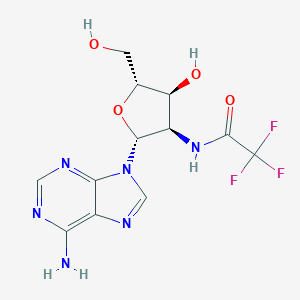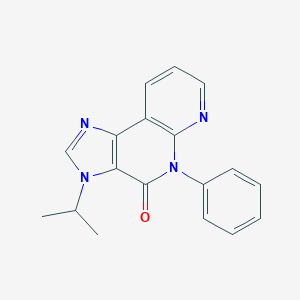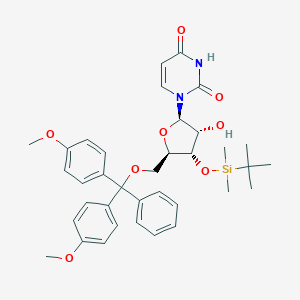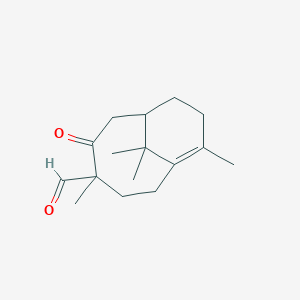
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde, also known as TMBUCA, is a chemical compound that has been the subject of extensive scientific research due to its unique properties and potential applications in various fields. In
科学的研究の応用
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been studied extensively for its potential applications in various fields of science. In the field of organic chemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been used as a starting material for the synthesis of other compounds with interesting properties. In the field of biochemistry, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules.
作用機序
The mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde is not well understood, but it is believed to act by binding to specific enzymes or biomolecules and altering their activity or function. 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in the regulation of neurotransmitters in the brain.
生化学的および生理学的効果
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can inhibit the activity of certain enzymes, such as acetylcholinesterase, and can also bind to specific biomolecules, such as DNA and RNA. In vivo studies have shown that 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde can affect the behavior and physiology of animals, including changes in locomotion, feeding behavior, and neurotransmitter levels.
実験室実験の利点と制限
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde has several advantages for use in laboratory experiments, including its high yield and purity, its stability, and its ability to act as a fluorescent probe for detecting various biomolecules. However, 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
将来の方向性
There are several future directions for research on 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde. One area of interest is the development of new synthetic methods for producing 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and related compounds. Another area of interest is the investigation of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde's potential as an enzyme inhibitor and as a fluorescent probe for detecting various biomolecules. Additionally, further studies are needed to better understand the mechanism of action of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde and its potential applications in various fields of science.
合成法
The synthesis of 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde involves the reaction of 2,6-dimethylphenol with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including oxidation and cyclization, to produce 4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde in high yield and purity.
特性
CAS番号 |
132929-71-6 |
|---|---|
製品名 |
4,10,11,11-Tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
4,10,11,11-tetramethyl-5-oxobicyclo[5.3.1]undec-1(10)-ene-4-carbaldehyde |
InChI |
InChI=1S/C16H24O2/c1-11-5-6-12-9-14(18)16(4,10-17)8-7-13(11)15(12,2)3/h10,12H,5-9H2,1-4H3 |
InChIキー |
LFDQPDHLLJWAIP-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
正規SMILES |
CC1=C2CCC(C(=O)CC(C2(C)C)CC1)(C)C=O |
同義語 |
4,10,11,11-FOBUC 4,10,11,11-tetramethyl-5-oxobicyclo(5.3.1)undec-1(10)-en-4-carbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



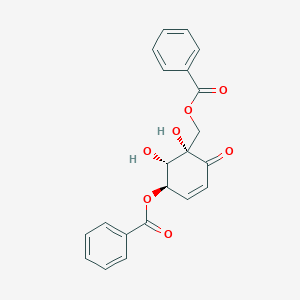
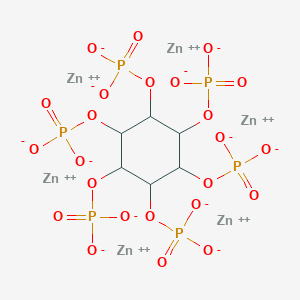


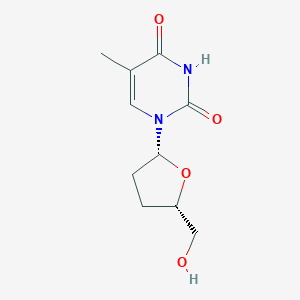
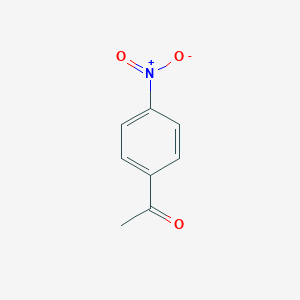
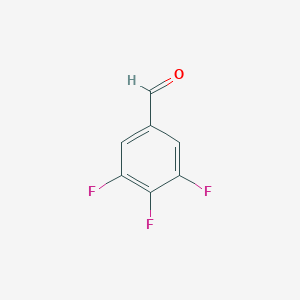
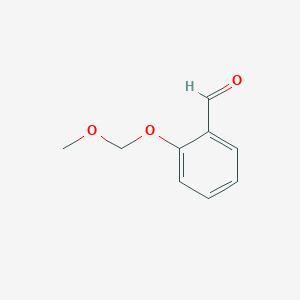
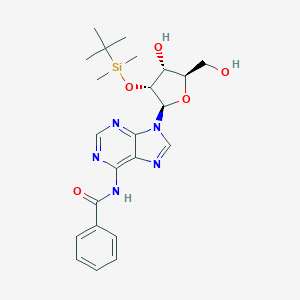
![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)
